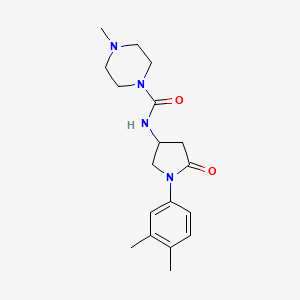

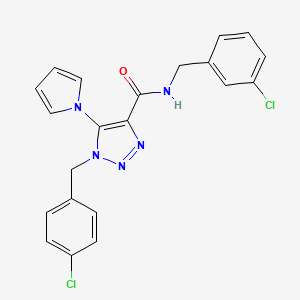

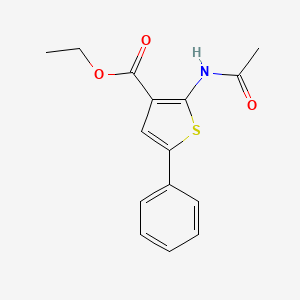

3-(3-(benzyloxy)phenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the appropriate benzyloxyphenyl propanoic acid derivative with a tetrahydro-2H-pyran-4-ylthioethylamine . The exact methods would depend on the specific substituents and protecting groups used.Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amide could participate in hydrolysis or condensation reactions, while the thioether could be oxidized. The tetrahydropyran ring could also potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents, while the aromatic ring could contribute to its UV-visible absorption properties .Scientific Research Applications

Synthesis and Biological Evaluation

Chiral Isomers and Biological Activity : The study of chiral isomers of certain compounds, including detailed synthesis routes and their biological activity, provides insights into the structural importance in drug design and development. The difference in activity between chiral isomers has been highlighted, suggesting potential areas of research for related compounds (Temple & Rener, 1992).

Novel Synthetic Routes : Research on the synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, and their evaluation for anti-bacterial, antifungal, and anti-inflammatory activities suggests the diverse potential of such compounds in pharmaceutical applications (Kendre et al., 2015).

Anti-Tumor Agents : A study focused on the synthesis and characterization of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, evaluated for their anti-tumor activities against hepatocellular carcinoma cell lines, reveals the compound's potential in cancer treatment (Gomha et al., 2016).

Chemical Synthesis and Characterization

Celecoxib Derivatives : Research on synthesizing celecoxib derivatives for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities underscores the versatility of specific chemical frameworks in addressing a range of health conditions (Küçükgüzel et al., 2013).

Immunomodulating Activity : The synthesis and evaluation of condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides for their immunomodulating activity highlight the potential of such compounds in enhancing host-mediated defenses against diseases (Doria et al., 1991).

properties

IUPAC Name |

N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(3-phenylmethoxyphenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO3S/c25-23(24-13-16-28-22-11-14-26-15-12-22)10-9-19-7-4-8-21(17-19)27-18-20-5-2-1-3-6-20/h1-8,17,22H,9-16,18H2,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIULRUHORNFAGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1SCCNC(=O)CCC2=CC(=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(benzylthio)-2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2410837.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2410842.png)

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2410844.png)

![4-[benzyl(methyl)amino]-N-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2410847.png)

![Methyl 2-{2-[2-(4-chlorophenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2410850.png)

![N-[1-(1-Phenylcyclobutyl)ethyl]prop-2-enamide](/img/structure/B2410852.png)